molecular formula C9H9BrClFN2O B2455728 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea CAS No. 160132-69-4

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

Cat. No. B2455728
CAS RN: 160132-69-4
M. Wt: 295.54
InChI Key: YZONNKHIMJUJFB-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea, also known as BFCU, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the urea family of compounds, which are often used as precursors for the synthesis of drugs and other materials. BFCU is a relatively new compound, and its properties and applications are still being explored.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as 1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)imidazole and 1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)thiazole. It has also been used as a reagent to study the reactivity of other compounds, such as 2-chloroethylbenzene.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is not yet fully understood. However, it is believed that the compound acts as a nucleophile, which is a molecule that can donate electrons to form a covalent bond. This reaction is thought to be facilitated by the presence of a base, such as sodium hydroxide, which can act as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea are not yet fully understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. It has also been shown to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea in laboratory experiments include its low cost, its ease of synthesis, and its ability to act as a nucleophile. The main limitation is that its mechanism of action is not yet fully understood, making it difficult to predict the outcome of experiments.

Future Directions

There are a number of potential future directions for the study of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea. These include further research into its mechanism of action, its potential applications in drug synthesis and other fields, and its potential toxicity and environmental impact. Additionally, further research could be done to explore the potential for 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea to act as an inhibitor or activator of other compounds. Finally, further research could be done to explore the potential applications of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea in biotechnology, such as in the development of new drugs and therapies.

Synthesis Methods

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-2-fluorophenol and 2-chloroethylchloroformate in the presence of a base, such as sodium hydroxide, to form the desired compound. In the second step, the product is purified by recrystallization.

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFN2O/c10-6-1-2-8(7(12)5-6)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZONNKHIMJUJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

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